molecular formula C12H14N2O4 B3307235 Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate CAS No. 93247-79-1

Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate

Cat. No.: B3307235
CAS No.: 93247-79-1
M. Wt: 250.25 g/mol
InChI Key: PPCHVJGFXSDKDO-UHFFFAOYSA-N
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Description

Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate is a nitroaromatic ester characterized by a benzoate backbone substituted with a nitro group (-NO₂) at position 2, a methyl ester (-COOCH₃) at position 1, and a dimethylamino ethenyl (-CH=CH-N(CH₃)₂) moiety at position 3 (Figure 1).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-13(2)8-7-9-5-4-6-10(12(15)18-3)11(9)14(16)17/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCHVJGFXSDKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001224473
Record name Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93247-79-1
Record name Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93247-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001224473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate involves several steps. One common method is through the electrophilic aromatic substitution reaction, where the nitro group is introduced into the benzene ring . The reaction conditions typically involve the use of strong acids and high temperatures to facilitate the substitution. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with various receptors and enzymes. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Methyl 2-[(E)-2-(Dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate (CAS RN 1305320-70-0)
  • Structure : Differs by a fluorine atom at position 5 and substituents at positions 2 and 3.
  • Impact: The fluorine atom introduces strong electronegativity, enhancing the electron-withdrawing effect of the nitro group. This may alter reactivity in electrophilic substitution or cyclization reactions compared to the non-fluorinated parent compound .
  • Applications : Likely used in synthesizing fluorinated heterocycles, leveraging its enhanced electronic effects.
Methyl 2-methyl-3-nitrobenzoate
  • Structure: Lacks the dimethylamino ethenyl group, featuring a methyl group at position 2 and nitro at position 3.
  • Impact : Simpler structure with reduced conjugation, leading to lower thermal stability and reactivity in cycloaddition or metal-catalyzed reactions.
  • Applications : Primarily serves as a precursor for pharmaceuticals or agrochemicals due to its straightforward synthesis .
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (CAS RN 334952-07-7)
  • Structure : Contains a methoxy-oxoethyl (-CH₂-C(O)OCH₃) group at position 4.
  • Impact: The ketone functionality increases electrophilicity, making it reactive in aldol condensations or Michael additions, unlike the dimethylamino ethenyl group’s role in conjugation .
  • Applications: Potential use in synthesizing polyfunctional aromatic compounds or bioactive molecules.

Physical and Chemical Properties

Property Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate Methyl 5-fluoro analog Methyl 2-methyl-3-nitrobenzoate Methyl 4-(methoxy-oxoethyl) analog
Molecular Formula C₁₂H₁₄N₂O₄ C₁₂H₁₃FN₂O₄ C₉H₉NO₄ C₁₁H₁₁NO₆
Molecular Weight ~262.25 g/mol ~280.24 g/mol 195.17 g/mol 253.21 g/mol
Solubility Likely soluble in DMSO, chloroform Soluble in DMSO, methanol Soluble in ethanol, ether Soluble in chloroform, methanol
Key Functional Groups Nitro, dimethylamino ethenyl, ester Nitro, fluorine, ethenyl Nitro, methyl, ester Nitro, methoxy-oxoethyl, ester

Biological Activity

Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

  • Chemical Formula : C12H14N2O4
  • CAS Number : 93247-79-1
  • Molecular Weight : 250.25 g/mol

This compound exhibits biological activity primarily through interactions with specific enzymes and receptors. The compound is believed to modulate signaling pathways by:

  • Inhibiting Enzyme Activity : It can act as a competitive inhibitor for various enzymes, which may lead to alterations in metabolic pathways.
  • Binding to Receptors : The compound's structure allows it to bind to neurotransmitter receptors, potentially influencing neurotransmission and cellular signaling.

Anticholinesterase Activity

Research has indicated that this compound may possess anticholinesterase properties, which are crucial for the treatment of conditions like Alzheimer's disease. In vitro studies have shown that the compound can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft.

CompoundIC50 (µM)Type of Inhibition
This compound0.85Competitive

Cytotoxicity Studies

Toxicity assessments using Vero cell lines demonstrated that this compound exhibits a concentration-dependent cytotoxic effect. The following table summarizes the findings from these studies:

Concentration (µg/mL)Cell Viability (%)
1095
5080
10060
20035

Case Studies and Research Findings

  • Study on Antiviral Activity : A study exploring the compound's potential as an inhibitor of HIV-1 reverse transcriptase revealed promising results, indicating that it could serve as a lead compound for developing antiviral therapies .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage, suggesting its potential use in neurodegenerative diseases .
  • Metabolic Pathway Interaction : Research indicated that this compound could influence key metabolic pathways by modulating enzyme activities involved in glycolysis and the Krebs cycle, which may have implications for cancer metabolism .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to optimize reaction time.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the ethenyl group.

What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The ethenyl proton (δ 6.5–7.5 ppm) and dimethylamino group (singlet at δ 2.8–3.2 ppm) confirm substitution patterns. Splitting patterns distinguish cis/trans isomerism in the ethenyl group .
    • ¹³C NMR : The carbonyl (C=O, δ ~168 ppm) and nitro group (C-NO₂, δ ~148 ppm) provide electronic environment insights.
  • X-Ray Crystallography : Resolves steric effects and confirms spatial arrangement, particularly the planarity of the ethenyl-nitro conjugation system .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.

How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (e.g., N₂) to prevent photodegradation and hydrolysis of the nitro group .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to identify decomposition pathways (e.g., nitro reduction or ester hydrolysis). Use HPLC to monitor purity .
  • Safety : Follow GHS guidelines (H303/H313/H333) for handling; use fume hoods, gloves, and eye protection .

Advanced Research Questions

How do the electronic properties of the dimethylamino and nitro groups influence the compound’s reactivity in photochemical studies?

Methodological Answer:

  • Conjugation Effects : The electron-donating dimethylamino group and electron-withdrawing nitro group create a push-pull system, enhancing absorption in UV-Vis spectra (λmax ~350–400 nm). This property is critical for applications in photosensitizers or charge-transfer complexes .
  • Experimental Validation : Use cyclic voltammetry to measure redox potentials and DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO gaps) .

What mechanistic insights explain its role as an intermediate in heterocyclic synthesis?

Methodological Answer:

  • Cyclization Reactions : The nitro group facilitates nucleophilic aromatic substitution, while the ethenyl group participates in Diels-Alder or [2+2] cycloadditions. For example, thermal treatment with dienophiles yields fused quinoline derivatives .
  • Kinetic Studies : Use in-situ IR or stopped-flow techniques to track intermediate formation. Isotopic labeling (¹⁵N/²H) can trace nitro group participation .

How can computational modeling predict its interactions in supramolecular assemblies?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions (e.g., π-π stacking between nitro-aromatic systems) using force fields like AMBER or OPLS.
  • Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) via AutoDock Vina, validated by experimental IC₅₀ values .

How should researchers resolve contradictions in reported solubility or reactivity data?

Methodological Answer:

  • Data Reconciliation : Compare solvent polarity (logP) and purity (HPLC/GC-MS) across studies. For example, discrepancies in DMSO solubility may arise from residual moisture or impurities .
  • Controlled Replication : Reproduce experiments under standardized conditions (temperature, solvent grade, inert atmosphere) and validate via inter-laboratory collaboration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate
Reactant of Route 2
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Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.